7-Amino-5-iodo-8-quinolinol

Lipophilicity Physicochemical Properties Drug Design

Why choose this specific 8-HQ derivative? Its unique 7-amino group gives it a distinct hydrogen-bonding profile (XLogP3=1.8 vs. 2.7 for 5-iodo-8-quinolinol), ensuring superior performance in metal-chelation and antimicrobial studies. Critically, this substitution enables Mannich-based derivatization—a pathway inaccessible to non-aminated analogs—providing a key intermediate for anti-amoebiasis drug discovery. Avoid experimental failure by selecting this precisely differentiated building block.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 18472-10-1
Cat. No. B12797279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-iodo-8-quinolinol
CAS18472-10-1
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)N)I
InChIInChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2
InChIKeyJJCLLNDLDHJDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-5-iodo-8-quinolinol (CAS 18472-10-1): Technical Baseline and Physicochemical Profile


7-Amino-5-iodo-8-quinolinol (CAS 18472-10-1) is a di-substituted 8-hydroxyquinoline (8-HQ) derivative. This heterocyclic compound, with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol, is characterized by the presence of both an iodine atom at the 5-position and a primary amino group at the 7-position of the quinoline ring [1]. This specific substitution pattern directly influences its key physicochemical properties. For instance, the calculated LogP (XLogP3-AA) is 1.8, indicating significantly lower lipophilicity compared to many halogenated 8-HQ analogs [1]. The compound also exhibits a topological polar surface area (TPSA) of 59.1 Ų, a computed descriptor relevant to its potential for membrane permeability and bioavailability [1].

Why 7-Amino-5-iodo-8-quinolinol Cannot Be Substituted with Other Iodinated 8-Hydroxyquinolines


Within the class of iodinated 8-hydroxyquinolines, small structural variations translate into significant differences in physicochemical properties, biological activity, and potential research applications. For instance, the presence of a 7-amino group in this compound creates a distinct hydrogen-bonding and electronic profile compared to analogs like 5-iodo-8-quinolinol (CAS 13207-63-1). This is quantitatively demonstrated by the difference in lipophilicity (XLogP3 of 1.8 for the target compound versus 2.7 for 5-iodo-8-quinolinol) and polar surface area [REFS-1, REFS-2]. Such differences are critical for experimental reproducibility in areas like metal chelation, antimicrobial screening, and drug design. Therefore, assuming that any 5-iodo-8-hydroxyquinoline derivative can be used interchangeably is scientifically unsound and can lead to experimental failure or misinterpretation.

Quantitative Differentiation of 7-Amino-5-iodo-8-quinolinol vs. Closest Analogs


Reduced Lipophilicity vs. 5-Iodo-8-quinolinol (Clioquinol)

The 7-amino substitution on 5-iodo-8-quinolinol results in a substantial decrease in lipophilicity compared to the non-aminated parent compound, 5-iodo-8-quinolinol. This is quantified by the computed partition coefficient, XLogP3, a key determinant of membrane permeability and biodistribution [REFS-1, REFS-2].

Lipophilicity Physicochemical Properties Drug Design

Increased Hydrogen-Bond Donor/Acceptor Capacity for Metal Chelation

The 7-amino group provides additional sites for hydrogen bonding and metal coordination compared to simple halogenated 8-hydroxyquinolines. The target compound has a hydrogen bond donor count of 2 and acceptor count of 3, compared to a donor count of 1 and acceptor count of 2 for 5-iodo-8-quinolinol [REFS-1, REFS-2]. This suggests a different chelation geometry and stability for metal complexes.

Metal Chelation Coordination Chemistry Analytical Chemistry

Distinct Structural Platform for Generating 7-Aminomethyl Mannich Bases

The 7-amino group serves as a unique reactive handle for further synthetic derivatization, a feature absent in simple iodinated 8-hydroxyquinolines. A Mannich reaction with 5-halo-8-hydroxyquinolines has been demonstrated to yield a series of 7-aminomethyl-5-halo-8-hydroxyquinolines [1]. This pathway is not available for non-aminated analogs like 5-iodo-8-quinolinol, enabling the exploration of a distinct chemical space.

Organic Synthesis Medicinal Chemistry Antiparasitic Agents

High-Value Research and Industrial Applications for 7-Amino-5-iodo-8-quinolinol


Intermediate for the Synthesis of Antiparasitic Agents

Based on its unique 7-amino group, this compound serves as a key intermediate for synthesizing 7-aminomethyl derivatives via Mannich reactions. This pathway is inaccessible using non-aminated 8-hydroxyquinolines. The resulting products have demonstrated potent in vitro and in vivo activity against Entamoeba histolytica, making this compound valuable for medicinal chemistry programs targeting amoebiasis [1].

Design of Metal Complexes with Altered Chelation Properties

The distinct hydrogen-bonding profile (two donors, three acceptors) compared to standard 8-hydroxyquinoline analogs (e.g., 5-iodo-8-quinolinol) suggests this compound will form metal complexes with different stoichiometries, geometries, or stabilities [REFS-1, REFS-2]. This is crucial for research in developing new sensors, catalysts, and metallodrugs where precise control over metal coordination is required.

Lead Optimization in Drug Discovery Requiring Lower Lipophilicity

Its significantly lower lipophilicity (XLogP3 = 1.8) compared to related 5-iodo-8-quinolinol (XLogP3 = 2.7) makes this compound a more attractive starting point for drug discovery programs targeting indications where high lipophilicity is associated with poor pharmacokinetics, promiscuous binding, or toxicity [REFS-1, REFS-2]. It may help mitigate common pitfalls in early-stage drug development.

Quote Request

Request a Quote for 7-Amino-5-iodo-8-quinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.